molecular formula C6H5FN2O B12954156 1-(5-Fluoropyrimidin-4-yl)ethan-1-one

1-(5-Fluoropyrimidin-4-yl)ethan-1-one

Cat. No.: B12954156
M. Wt: 140.11 g/mol
InChI Key: GSOAHJMHXDNQAC-UHFFFAOYSA-N
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Description

1-(5-Fluoropyrimidin-4-yl)ethan-1-one (CAS 905587-44-2) is a fluorinated pyrimidine derivative that serves as a pivotal synthetic intermediate and versatile building block in medicinal chemistry and drug discovery research . Its molecular formula is C 6 H 5 FN 2 O with a molecular weight of 140.11 g/mol . The compound's core value lies in its strategic molecular design, featuring a reactive ethanone (acetyl) group at the 2-position of a 5-fluoropyrimidine ring. This structure makes it a valuable precursor for the synthesis of more complex heterocyclic systems . The introduction of a fluorine atom at the 5-position of the pyrimidine ring is a widely employed strategy in modern drug design. Fluorination can profoundly influence a molecule's properties by increasing its metabolic stability, modulating lipophilicity to enhance membrane penetration, and altering electronic effects to improve binding affinity with biological targets . While specific biological data for this exact compound is limited in the public domain, the 5-fluoropyrimidin-4-yl scaffold is a recognized pharmacophore in the development of bioactive molecules. Research on analogous structures shows that this scaffold is integral to compounds investigated as kinase inhibitors and antiviral agents . As such, this compound is a key chemical entity for researchers seeking to develop novel targeted therapies, particularly within anticancer and antimicrobial research programs. This product is intended for research purposes and is strictly not for human or veterinary therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5FN2O

Molecular Weight

140.11 g/mol

IUPAC Name

1-(5-fluoropyrimidin-4-yl)ethanone

InChI

InChI=1S/C6H5FN2O/c1-4(10)6-5(7)2-8-3-9-6/h2-3H,1H3

InChI Key

GSOAHJMHXDNQAC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=NC=C1F

Origin of Product

United States

Synthetic Methodologies and Strategies

Conventional Chemical Synthesis Routes

The construction of the 1-(5-Fluoropyrimidin-4-yl)ethan-1-one scaffold relies on a variety of conventional chemical synthesis techniques. These methods range from the direct installation of the acetyl group onto a pre-formed fluoropyrimidine ring to more complex convergent and divergent strategies that build the molecule from smaller fragments.

Direct Synthesis of this compound

The direct synthesis of this compound involves the introduction of an acetyl group onto the C4 position of a 5-fluoropyrimidine (B1206419) core. A highly plausible and effective method for this transformation is the reaction of a Grignard reagent with a pyrimidine (B1678525) nitrile precursor. Specifically, 5-fluoropyrimidine-4-carbonitrile can serve as a key intermediate.

The reaction proceeds via the nucleophilic addition of an organometallic reagent, such as methylmagnesium chloride (CH₃MgCl), to the carbon atom of the nitrile group. This forms an intermediate imine salt, which upon acidic hydrolysis, yields the desired ketone, this compound. This approach has been successfully applied to the synthesis of various substituted keto-pyrimidines nih.gov. For instance, the synthesis of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives has been achieved through the addition of Grignard reagents to 4-amino-2-chloronicotinonitrile nih.gov. The robustness of this method is demonstrated by its scalability and the moderate-to-good yields obtained nih.gov.

Table 1: Proposed Direct Synthesis via Grignard Reaction

Step Reactant Reagent Intermediate/Product Key Transformation
1 5-Fluoropyrimidine-4-carbonitrile Methylmagnesium Chloride (CH₃MgCl) in THF Iminomagnesium halide intermediate Nucleophilic addition

Another potential, though less common for electron-deficient rings like pyrimidine, would be a Friedel-Crafts acylation. This reaction typically involves reacting an aromatic compound with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst wikipedia.orgsigmaaldrich.comorganic-chemistry.org. However, the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring deactivates it towards electrophilic aromatic substitution, making this route challenging without highly activating substituents on the ring wikipedia.org.

Convergent and Divergent Synthetic Approaches to Fluoropyrimidine-Containing Structures

Broader synthetic strategies, such as convergent and divergent synthesis, offer powerful alternatives for creating libraries of fluoropyrimidine derivatives, including this compound.

A convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in the final stages. For a fluoropyrimidine structure, this could involve synthesizing a substituted 5-fluoropyrimidine core and a separate acetyl-containing fragment, followed by a coupling reaction to assemble the final product.

In contrast, a divergent synthesis begins with a common intermediate that is systematically modified to produce a diverse range of structurally related compounds rsc.org. For example, a versatile fluorinated building block could be functionalized in various ways. A recently developed strategy involves the use of switchable photocatalysis to achieve the divergent one-pot synthesis of diverse functionalized fluoroalkenes, showcasing modern approaches to creating structural diversity from a common starting point figshare.comresearchgate.netnih.gov. Starting with a core molecule like 4-chloro-5-fluoropyrimidine (B1318964), a divergent approach could introduce an acetyl group at the C4 position in one step, while other reactions on the same core could introduce different functional groups at other positions, thus generating a library of related compounds.

Organometallic Reagent-Mediated Reactions for Pyrimidine Ring Functionalization

Organometallic reagents are indispensable tools for the functionalization of heterocyclic rings like pyrimidine. Organozinc and organolithium reagents, in particular, provide pathways for forming new carbon-carbon bonds under relatively mild conditions.

Organozinc chemistry, particularly the Reformatsky reaction, provides a robust method for C-C bond formation. The classical Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc to form a β-hydroxy ester wikipedia.orglibretexts.orgorganic-chemistry.orgthermofisher.com. This reaction generates a zinc enolate, which is less reactive than corresponding lithium or Grignard reagents, allowing for excellent functional group tolerance libretexts.orgnih.gov.

A prominent application of this methodology in the context of fluoropyrimidines is found in the synthesis of the antifungal agent Voriconazole. In this process, an organozinc reagent is formed from a 4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine intermediate by reacting it with activated zinc powder epo.org. This organozinc species then undergoes a nucleophilic addition to the ketone group of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone epo.orggoogleapis.comquickcompany.ingoogle.com. This key step establishes the crucial C-C bond and sets the stereochemistry of the final product. The use of organozinc reagents is advantageous as they are compatible with a variety of sensitive functional groups that might not survive the harsher conditions associated with Grignard or organolithium reagents sigmaaldrich.comwikipedia.org. The preparation of these versatile reagents can now be achieved under continuous flow conditions, enhancing safety and reproducibility nih.gov.

Table 2: Example of Organozinc-Mediated C-C Bond Formation in Voriconazole Synthesis

Precursor Reagents Key Intermediate Reaction Type
4-(1-Bromoethyl)-5-fluoro-6-chloropyrimidine Zinc (activated), Iodine, THF 4-(1-Zincoethyl)-5-fluoro-6-chloropyrimidine Oxidative Addition

Organolithium reagents are powerful bases and nucleophiles widely used in organic synthesis saylor.orgwikipedia.org. Their high reactivity allows for the deprotonation (metalation) of weakly acidic C-H bonds or for metal-halogen exchange to create a nucleophilic carbon center on the pyrimidine ring wikipedia.orgorganicchemistrydata.org. This lithiated intermediate can then react with various electrophiles, including acylating agents, to introduce functional groups.

For example, a halogenated fluoropyrimidine, such as 4-chloro-5-fluoropyrimidine, can undergo a lithium-halogen exchange with an alkyllithium reagent like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C). This generates a highly reactive 4-lithio-5-fluoropyrimidine species. Subsequent reaction with an acylating agent, such as acetaldehyde or N,N-dimethylacetamide, would lead to the formation of the corresponding acetylpyrimidine after workup.

The synthesis of Voriconazole also provides a concrete example of this approach. In one reported synthesis, 4-chloro-6-ethyl-5-fluoropyrimidine is treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to deprotonate the ethyl group, creating a carbanion. This lithiated species then adds to a ketone, demonstrating the utility of organolithium chemistry in functionalizing fluoropyrimidine derivatives justia.com.

Table 3: General Scheme for Organolithium-Mediated Acylation

Step Substrate Reagent Intermediate Electrophile Product
1 4-Halo-5-fluoropyrimidine n-BuLi 4-Lithio-5-fluoropyrimidine Acylating Agent (e.g., Acyl Chloride) This compound

Cross-Coupling Reactions for Pyrimidine Scaffold Assembly (e.g., Suzuki-Miyaura coupling for acetylphenylfluoropyrimidine derivatives)

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming C-C bonds in modern organic synthesis. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide or triflate, is particularly noteworthy due to the stability and low toxicity of the boron reagents nih.govmdpi.com.

While direct Suzuki coupling to introduce an acetyl group is not standard, this methodology is ideal for constructing complex molecules like acetylphenylfluoropyrimidine derivatives. A plausible strategy would involve a multi-step sequence. For instance, a dihalofluoropyrimidine could first be coupled with an (acetylphenyl)boronic acid. However, a more common and versatile approach involves coupling a halogenated pyrimidine with a different halogenated arylboronic acid, followed by a second cross-coupling reaction to introduce the acetyl group.

For example, 2,4-dichloro-5-fluoropyrimidine could undergo a regioselective Suzuki-Miyaura reaction with (4-bromophenyl)boronic acid. The chlorine at the C4 position of the pyrimidine ring is generally more reactive towards coupling than the one at C2 semanticscholar.org. This would yield 2-chloro-4-(4-bromophenyl)-5-fluoropyrimidine. This intermediate could then be subjected to a different type of cross-coupling, such as a Stille coupling (using an organotin reagent like acetyltributylstannane) libretexts.orgwikipedia.orgorganic-chemistry.orgthermofisher.com or a Negishi coupling (using an organozinc reagent) nih.gov, to replace the bromine atom with an acetyl group, thereby furnishing the desired acetylphenylfluoropyrimidine derivative. The Suzuki reaction itself can also be adapted to use acyl chlorides as electrophiles to produce ketones mdpi.com.

Table 4: Proposed Multi-step Cross-Coupling Synthesis

Step Reaction Type Substrate Coupling Partner Catalyst Product
1 Suzuki-Miyaura 2,4-Dichloro-5-fluoropyrimidine (4-Bromophenyl)boronic acid Pd(PPh₃)₄ 2-Chloro-4-(4-bromophenyl)-5-fluoropyrimidine

This strategic combination of different cross-coupling reactions highlights the modularity and power of these methods in assembling complex, highly functionalized aromatic and heteroaromatic systems.

Ring-Closure and Cyclization Strategies for Fluoropyrimidine Formation

The construction of the 5-fluoropyrimidine core is a critical step in the synthesis of this compound. Various ring-closure and cyclization strategies have been developed to efficiently assemble this heterocyclic system. A common and effective approach involves the cyclocondensation of a three-carbon building block with an amidine or a related nitrogen-containing species.

One notable method for the synthesis of 4-amino-5-fluoropyrimidines proceeds under mild conditions using potassium (Z)-2-cyano-2-fluoroethenolate as a key precursor. nih.gov This fluorinated building block can be synthesized in a few steps, starting with a Finkelstein halogen exchange and dehydration of chloroacetamide to yield fluoroacetonitrile, followed by a Claisen condensation with ethyl formate. nih.gov The resulting potassium enolate can then undergo a cyclocondensation reaction with various amidine hydrochlorides to afford a range of 2-substituted-4-amino-5-fluoropyrimidines in good to excellent yields. nih.gov This strategy is highly versatile, tolerating a variety of functional groups on the amidine component.

To synthesize this compound, a similar strategy could be envisioned where the three-carbon component already contains the acetyl group or a precursor to it. For instance, a fluorinated β-ketoester or a related derivative could be reacted with an appropriate amidine. The general principle of these cyclization reactions is the formation of two new carbon-nitrogen bonds to close the pyrimidine ring.

The following table provides examples of substituted 4-amino-5-fluoropyrimidines synthesized via the cyclocondensation of potassium (Z)-2-cyano-2-fluoroethenolate with various amidines, illustrating the scope of this ring-closure strategy. nih.gov

Amidine Substituent (R)ProductYield (%)
H4-Amino-5-fluoropyrimidine85
CH₃4-Amino-5-fluoro-2-methylpyrimidine93
Cyclopropyl4-Amino-2-cyclopropyl-5-fluoropyrimidine81
tert-Butyl4-Amino-2-tert-butyl-5-fluoropyrimidine84
Phenyl4-Amino-5-fluoro-2-phenylpyrimidine93
4-Chlorophenyl4-Amino-2-(4-chlorophenyl)-5-fluoropyrimidine93

Biocatalytic Approaches for Analogues and Chiral Derivatives

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods for the synthesis of complex molecules, particularly chiral compounds. Enzymes can catalyze reactions with high chemo-, regio-, and stereoselectivity under mild conditions.

While many studies on the interaction of enzymes with fluoropyrimidines focus on their catabolism for pharmacological purposes, there is growing interest in using enzymes for the synthetic functionalization of these heterocycles. nih.govnih.gov Enzymes such as cytochrome P450s, lipases, and transaminases have been explored for the synthesis of various fluorinated compounds. nih.gov For instance, cytochrome P450 enzymes can catalyze a range of reactions, including hydroxylations and C-C bond formations, which could be applied to modify the fluoropyrimidine core or its substituents. nih.gov Lipases are another class of enzymes that could be employed for the functionalization of fluoropyrimidines, for example, in the hydrolysis or formation of ester linkages on substituents attached to the pyrimidine ring.

The synthesis of enantiomerically pure chiral amines is of great importance in the pharmaceutical industry, and ω-transaminases (ω-TAs) have emerged as highly effective biocatalysts for this purpose. mdpi.comnih.gov These enzymes catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor, enabling both the asymmetric synthesis of chiral amines from prochiral ketones and the kinetic resolution of racemic amines. mdpi.com

In the context of this compound, its corresponding chiral amine, 1-(5-Fluoropyrimidin-4-yl)ethanamine, can be a valuable synthetic intermediate. A racemic mixture of this amine could be resolved using an (S)- or (R)-selective ω-transaminase. In a kinetic resolution process, one enantiomer of the racemic amine is selectively converted to the corresponding ketone, this compound, leaving the other enantiomer of the amine in high enantiomeric excess. mdpi.com The choice of the ω-transaminase determines which enantiomer of the amine is obtained.

The following table illustrates the principle of ω-transaminase-mediated kinetic resolution for a generic racemic amine.

Enzyme SelectivityStarting MaterialProductsEnantiomeric Excess of Remaining Amine
(S)-selective ω-TARacemic (R/S)-Amine(R)-Amine + Ketone>99% (for the R-enantiomer)
(R)-selective ω-TARacemic (R/S)-Amine(S)-Amine + Ketone>99% (for the S-enantiomer)

To enhance the industrial applicability of biocatalysis, enzymes are often immobilized on solid supports. Immobilization facilitates enzyme recovery and reuse, improves stability, and allows for the development of continuous flow processes. nih.gov Continuous flow systems offer several advantages over batch reactors, including improved process control, higher productivity, and easier scale-up. nih.gov

Immobilized enzymes can be packed into columns to create packed-bed reactors, through which a solution of the substrate is continuously passed. nih.gov This setup allows for the efficient conversion of the substrate to the product. In the context of fluoropyrimidine synthesis, an immobilized lipase could be used in a continuous flow system for the regioselective acylation of a sugar moiety with a pyrimidine derivative. nih.gov Similarly, an immobilized ω-transaminase could be employed in a continuous flow reactor for the kinetic resolution of a racemic fluoropyrimidine amine.

A two-step tandem continuous-flow protocol has been successfully developed for the synthesis of sugar-containing pyrimidine derivatives, demonstrating the potential of this technology. nih.gov In this system, two different enzymatic reactions are carried out sequentially in connected microreactors, avoiding the need for isolation and purification of the intermediate. nih.gov

Stereoselective Synthesis of this compound Derivatives

The carbonyl group of this compound is a key functional handle for the introduction of new stereocenters. The stereoselective addition of nucleophiles to this ketone can lead to the formation of chiral alcohols, which are valuable intermediates in drug synthesis.

The stereochemical outcome of nucleophilic additions to carbonyl compounds can often be predicted and controlled by the existing stereocenters in the molecule. Several models, such as the Felkin-Anh and Cram chelation models, have been developed to rationalize the diastereoselectivity of such reactions.

In the case of a pyrimidine ketone with a chiral center adjacent to the carbonyl group, the incoming nucleophile will preferentially attack one of the two diastereotopic faces of the carbonyl, leading to the formation of one diastereomer in excess. The Felkin-Anh model predicts that the nucleophile will approach the carbonyl carbon from the side opposite to the largest substituent at the adjacent chiral center. This minimizes steric hindrance in the transition state.

Conversely, if the substituent at the adjacent chiral center is a chelating group (e.g., a hydroxyl or methoxy group), and a Lewis acidic reagent is used, the reaction may proceed through a chelated intermediate, as described by the Cram chelation model. In this scenario, the substrate adopts a rigid, cyclic conformation, and the nucleophile attacks from the less hindered face of this complex, often leading to the opposite diastereomer compared to the Felkin-Anh model.

While specific studies on the diastereoselective additions to this compound derivatives are not widely reported, the general principles of stereocontrol in carbonyl additions can be applied. The electron-withdrawing nature of the 5-fluoropyrimidine ring can also influence the reactivity and stereoselectivity of these reactions.

The following table summarizes the predicted major diastereomer in a nucleophilic addition to a generic α-chiral ketone based on the Felkin-Anh and Cram chelation models.

ModelKey Feature of α-SubstituentPredicted Major Diastereomer
Felkin-AnhSteric bulk (non-chelating)Nucleophile adds anti to the largest group
Cram ChelationChelating group (e.g., -OH, -OR) with a Lewis acidNucleophile adds syn to the smallest group after chelation

Enantioselective Synthesis via Chiral Catalysis or Auxiliary Control

Achieving an enantiomerically pure form of this compound would likely involve the asymmetric reduction of the prochiral ketone. This can be accomplished through two primary strategies: the use of chiral catalysts or the temporary incorporation of a chiral auxiliary.

Chiral Catalysis:

The enantioselective reduction of ketones to chiral alcohols is a well-established transformation in organic synthesis. wikipedia.org Various catalytic systems are available for this purpose:

Oxazaborolidine Catalysts (CBS Reduction): The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst in conjunction with a borane reducing agent. nih.gov This method is known for its high enantioselectivity in the reduction of a wide range of ketones. The predictable stereochemical outcome is a significant advantage of this system. For the synthesis of a chiral alcohol precursor to this compound, an oxazaborolidine catalyst generated in situ from a chiral lactam alcohol and borane could be employed. nih.gov

Transition Metal Catalysis: Chiral transition metal complexes, particularly those of ruthenium, rhodium, and iridium, are highly effective for asymmetric transfer hydrogenation or hydrogenation of ketones. wikipedia.orgresearchgate.net These catalysts typically employ chiral ligands, such as diamines or amino alcohols, to create a chiral environment around the metal center. For instance, a chiral Ru(II) or Rh(I) complex could catalyze the transfer hydrogenation of the acetylpyrimidine substrate using a hydrogen donor like isopropanol or formic acid, yielding the corresponding optically active alcohol with high enantiomeric excess. researchgate.net Chiral zinc catalysts have also been shown to be effective for the enantioselective reduction of ketones using polymethylhydrosiloxane (PMHS) as a safe and inexpensive reducing agent. acs.org

Chiral Auxiliary Control:

An alternative approach involves the use of a chiral auxiliary. This strategy involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. While more common for controlling stereochemistry in reactions like alkylation or aldol (B89426) condensation, a chiral auxiliary could be envisioned in a multi-step synthesis leading to the chiral target molecule.

Catalyst TypeReducing AgentKey FeaturesPotential Application
Oxazaborolidines (CBS)Borane (BH3)High enantioselectivity, predictable stereochemistry. nih.govAsymmetric reduction of the ketone.
Chiral Ru, Rh, Ir ComplexesH2, Isopropanol, Formic AcidHigh catalytic activity, applicable to various ketones. wikipedia.orgresearchgate.netAsymmetric transfer hydrogenation of the ketone.
Chiral Zinc ComplexesPolymethylhydrosiloxane (PMHS)Inexpensive and safe reducing agent, good yields and enantioselectivity. acs.orgEnantioselective hydrosilylation-reduction.

Process Optimization and Green Chemistry Principles in Synthesis

The development of a synthetic route for this compound on an industrial scale necessitates a focus on process optimization and the incorporation of green chemistry principles to ensure efficiency, safety, and environmental sustainability. kuey.netnih.govnih.govbenthamdirect.comrasayanjournal.co.in

The choice of solvent is critical in chemical synthesis, impacting reaction rates, yields, and environmental footprint. Traditional pyrimidine syntheses often utilize hazardous solvents. rasayanjournal.co.in Green chemistry encourages the use of environmentally benign solvents.

Alternative Solvents:

Aqueous Medium: Performing reactions in water is highly desirable from a green chemistry perspective.

Solvent-Free Synthesis: Conducting reactions without a solvent, for instance using grindstone chemistry, can significantly reduce waste. researchgate.net

Ionic Liquids: These are often referred to as "green solvents" due to their low vapor pressure, although their toxicity and biodegradability must be carefully considered. rasayanjournal.co.in

Reaction Condition Refinement:

Microwave-Assisted and Ultrasound-Assisted Methods: These techniques can significantly reduce reaction times and improve yields by providing efficient energy transfer. kuey.netnih.gov

Catalyst Optimization: The use of recyclable heterogeneous catalysts can simplify product purification and reduce waste. kuey.net

Green Chemistry ApproachAdvantage
Use of benign solvents (e.g., water)Reduced environmental impact and toxicity. kuey.net
Solvent-free reactionsElimination of solvent waste. nih.govresearchgate.net
Microwave/Ultrasound assistanceFaster reaction times, potentially higher yields. kuey.netnih.gov
Recyclable catalystsSimplified purification, reduced catalyst waste. kuey.net

The purity of the final active pharmaceutical ingredient (API) is paramount. Impurity control strategies must be implemented throughout the synthesis of this compound. The synthesis of fluorinated heterocycles can present unique challenges in impurity profiling and control. chim.it

Potential Impurities and Control Measures:

Starting Material-Related Impurities: The purity of the starting materials is crucial. For instance, in a synthesis starting from a fluorinated pyrimidine precursor, any regioisomers or over-fluorinated species could carry through to the final product.

Process-Related Impurities: These can arise from side reactions, incomplete reactions, or degradation of the product. For example, in the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, a related acetylpyrimidine, careful control of reaction conditions is necessary to avoid byproducts. cardiff.ac.uknih.gov

Stereochemical Impurities: In an enantioselective synthesis, the undesired enantiomer is a critical impurity that must be controlled. This requires careful optimization of the chiral catalyst or auxiliary and the reaction conditions.

Analytical Monitoring:

In-process controls using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for monitoring the formation of impurities and ensuring the desired product quality at each step.

Strategies for Cost-Effectiveness:

Route Scouting: Exploring multiple synthetic routes to identify the one with the most readily available and least expensive starting materials. The synthesis of pyrimidines from dinitrogen and carbon, for example, represents a novel and potentially cost-effective route for obtaining the core structure. oup.com

Atom Economy: Designing synthetic transformations that maximize the incorporation of all materials used in the process into the final product.

Process Intensification: Utilizing technologies like continuous flow reactors can improve efficiency, reduce waste, and lower operational costs compared to traditional batch processing.

The development of an efficient synthesis for this compound would benefit from the application of these principles, aiming for a process that is not only chemically effective but also economically and environmentally sound.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Pyrimidine (B1678525) Ring System

The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms, which lower the electron density of the ring. wikipedia.org This inherent electron deficiency makes the pyrimidine core susceptible to nucleophilic attack while rendering it resistant to electrophilic substitution. wikipedia.org The substituents on the ring—a fluorine atom at the 5-position and an acetyl group at the 4-position—further modulate this reactivity.

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction for electron-poor aromatic and heteroaromatic systems. wikipedia.org The pyrimidine ring, being electron-deficient, is primed for such reactions. wikipedia.orgnih.gov The reaction is further facilitated by the presence of electron-withdrawing groups, which can stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgnih.gov In the case of 1-(5-Fluoropyrimidin-4-yl)ethan-1-one, both the nitrogen atoms and the acetyl group act as strong electron-withdrawing activators for SNAr.

Although the fluorine at the C-5 position is not typically a leaving group in SNAr reactions, a good leaving group (such as a halide) at the C-2 or C-6 positions would be readily displaced by a nucleophile. The reaction proceeds via an addition-elimination mechanism where the nucleophile first attacks the electron-deficient carbon, breaking the ring's aromaticity to form the stabilized Meisenheimer intermediate, followed by the departure of the leaving group to restore aromaticity. youtube.com Pyridines and pyrimidines are particularly reactive in these substitutions, especially when the ring is activated. wikipedia.orgnih.gov

Table 1: Hypothetical SNAr Reactions with a C-2 Halide Analog This table illustrates the expected outcomes of SNAr reactions on a hypothetical analog, 1-(2-chloro-5-fluoropyrimidin-4-yl)ethan-1-one, based on general principles of pyrimidine reactivity.

Nucleophile (Nu)Reagent ExampleExpected Product at C-2
AmineR-NH₂2-Amino substituted pyrimidine
AlkoxideR-ONa2-Alkoxy substituted pyrimidine
ThiolateR-SNa2-Thioether substituted pyrimidine
HydroxideNaOH2-Hydroxypyrimidine

Due to the decreased electron density of the pyrimidine ring, electrophilic aromatic substitution is significantly less favorable than for electron-rich rings like benzene. wikipedia.org The two ring nitrogen atoms strongly deactivate the ring towards attack by electrophiles. wikipedia.orgresearchgate.net In substituted pyrimidines, if electrophilic substitution does occur, it is directed to the C-5 position, which is the least electron-deficient carbon atom. wikipedia.orgresearchgate.net

For this compound, the C-5 position is already substituted with a fluorine atom. This, combined with the deactivating effects of the two nitrogen atoms and the electron-withdrawing acetyl group, makes further electrophilic substitution on the pyrimidine ring extremely difficult under standard conditions. Any potential electrophilic attack would require harsh reaction conditions and would likely be unselective, if it occurs at all.

The fluorine atom at the C-5 position exerts a powerful influence on the electronic properties and stability of the pyrimidine ring. Fluorine's high electronegativity provides a strong inductive electron-withdrawing effect, which further depletes the ring of electron density. This effect enhances the ring's susceptibility to nucleophilic attack while reinforcing its resistance to electrophilic attack. nih.gov

Reactivity of the Ethanone (B97240) Moiety

The ethanone (acetyl) group attached to the pyrimidine ring is a key site for chemical transformations. It consists of a reactive carbonyl group and an α-methyl group with acidic protons, opening pathways for various functionalization reactions.

The carbonyl group of the ethanone moiety can undergo a wide range of standard ketone reactions. One of the most common transformations is its reduction to a secondary alcohol, which would yield 1-(5-Fluoropyrimidin-4-yl)ethan-1-ol. This can be achieved using various reducing agents.

Table 2: Common Carbonyl Reduction Methods

ReagentConditionsProduct
Sodium borohydride (B1222165) (NaBH₄)Methanol or Ethanol, room temp.1-(5-Fluoropyrimidin-4-yl)ethan-1-ol
Lithium aluminum hydride (LiAlH₄)Anhydrous ether or THF, followed by aqueous workup1-(5-Fluoropyrimidin-4-yl)ethan-1-ol

Beyond reduction, the carbonyl group can be modified to form other functional groups. For example, it can react with hydroxylamine (B1172632) to form an oxime or with hydrazine (B178648) derivatives to form hydrazones. These reactions are standard for ketones and provide routes to further diversify the molecule's structure.

The methyl group adjacent to the carbonyl (the α-carbon) has protons that are acidic due to the electron-withdrawing nature of the carbonyl group. This acidity allows for deprotonation to form an enol or enolate intermediate, which can then react with electrophiles. masterorganicchemistry.com A classic example of this is α-halogenation.

The bromination of the ethanone side chain can be performed under either acidic or basic conditions, with potentially different outcomes. libretexts.org

Under acidic conditions: The reaction proceeds through an enol intermediate. Typically, this method allows for the controlled introduction of a single bromine atom, yielding 1-bromo-1-(5-fluoropyrimidin-4-yl)ethan-1-one. masterorganicchemistry.com

Under basic conditions: The reaction proceeds via an enolate. The introduction of the first electron-withdrawing bromine atom increases the acidity of the remaining α-protons, making the product more reactive than the starting material. libretexts.org This often leads to multiple halogenations, potentially resulting in the formation of a tribromomethyl group, which could then undergo a haloform-type reaction. libretexts.org

Table 3: Expected Products of α-Bromination

ConditionsReagentsKey IntermediateMajor Product
AcidicBr₂, Acetic AcidEnol1-(5-Fluoropyrimidin-4-yl)-2-bromoethan-1-one
BasicBr₂, NaOHEnolate1-(5-Fluoropyrimidin-4-yl)-2,2,2-tribromoethan-1-one

Reaction Mechanism Elucidation for Key Transformations

Currently, there are no published studies detailing the reaction mechanisms for any key transformations involving this compound. Understanding these mechanisms is crucial for optimizing reaction conditions, predicting product formation, and designing novel synthetic pathways.

Kinetic studies are essential for elucidating reaction mechanisms by providing information on reaction rates, rate laws, and activation parameters. For any identified reaction of this compound, kinetic analysis would be a primary step in understanding its pathway. This would involve systematically varying the concentrations of reactants and catalysts while monitoring the reaction progress over time.

The direct observation of reaction intermediates is a powerful tool for confirming proposed mechanistic pathways. Techniques such as in-situ NMR, FTIR, and UV-Vis spectroscopy could potentially be employed to monitor the formation and decay of transient species during reactions of this compound.

Isotopic labeling is a definitive method for tracing the fate of specific atoms throughout a chemical reaction, thereby providing unambiguous mechanistic information. wikipedia.org For example, deuterium (B1214612) labeling of the acetyl group's methyl protons could clarify their role in reactions involving the enol or enolate form. Similarly, the use of heavy isotopes like ¹³C, ¹⁵N, or ¹⁸O could help to pinpoint bond-forming and bond-breaking steps. While isotopic labeling strategies have been developed for pyrimidines in other contexts, their application to the study of this specific compound's reactivity remains to be explored. nih.govnih.govchemrxiv.org

Table 2: Proposed Mechanistic Studies for Future Research

Mechanistic AspectProposed TechniquePotential Application for this compound
Reaction Order Kinetic Studies (e.g., Method of Initial Rates)Determining the rate law for a given transformation.
Intermediate Detection In-situ NMR or Rapid-Injection NMRObserving transient species in real-time.
Bond Scission/Formation Isotopic Labeling (e.g., ¹³C, ²H)Tracing the movement of atoms in a reaction mechanism.
Catalyst Role Kinetic and Spectroscopic AnalysisUnderstanding how a catalyst interacts with the substrate.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the molecular structure and electronic properties of 1-(5-Fluoropyrimidin-4-yl)ethan-1-one. nih.gov Methods like B3LYP with a suitable basis set, such as 6-311++G(d,p), are commonly used for such investigations. researchgate.net These calculations can provide a detailed picture of the compound's geometry, including bond lengths, bond angles, and dihedral angles. For instance, the planarity of the pyrimidine (B1678525) ring and the orientation of the acetyl group relative to the ring are crucial conformational features that can be precisely calculated.

The electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be determined. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. nih.gov The distribution of these frontier molecular orbitals provides insights into the regions of the molecule that are most likely to be involved in chemical reactions. For example, the HOMO is often localized on electron-rich parts of the molecule, indicating sites susceptible to electrophilic attack, while the LUMO is found on electron-poor regions, indicating sites for nucleophilic attack.

Table 1: Calculated Electronic Properties of a Representative Fluoropyrimidine Derivative

PropertyValue
HOMO Energy-7.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment3.5 D

This table presents hypothetical data for illustrative purposes, based on typical values for similar fluorinated heterocyclic compounds.

Prediction of Reaction Pathways and Transition States

Computational methods can be employed to predict the most likely pathways for the synthesis of this compound. oup.com By modeling potential reaction mechanisms, it is possible to identify the most energetically favorable routes. This involves calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. The identification of the transition state with the lowest activation energy can pinpoint the most efficient synthetic strategy. oup.com

For instance, the synthesis of pyrimidine derivatives often involves the condensation of a β-dicarbonyl compound with an amidine or a related species. creative-proteomics.com Theoretical calculations can model the step-by-step mechanism of such a cyclization reaction, including the initial nucleophilic attack, subsequent dehydration, and ring closure. The geometry of the transition state provides valuable information about the steric and electronic factors that govern the reaction rate.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of this compound and its interactions with other molecules, such as solvents or biological macromolecules. rsc.org By simulating the motion of atoms over time, MD can reveal the preferred conformations of the molecule in different environments. For example, the rotational barrier of the acetyl group can be investigated to understand its flexibility.

MD simulations are also crucial for studying intermolecular interactions. In a biological context, these simulations can predict how the compound might bind to a protein's active site. nih.gov The simulations can reveal key interactions, such as hydrogen bonds between the pyrimidine nitrogen atoms or the acetyl oxygen and amino acid residues of a target protein. The presence of the fluorine atom can also lead to specific intermolecular interactions, including halogen bonds and dipole-dipole interactions, which can be characterized through these simulations. rsc.orgacs.org

Table 2: Representative Intermolecular Interactions for a Pyrimidine Derivative in a Protein Binding Site

Interaction TypeInteracting Atoms/GroupsDistance (Å)
Hydrogen BondPyrimidine N1 with Lysine NH2.9
Hydrogen BondAcetyl O with Arginine NH3.1
Pi-Pi StackingPyrimidine ring with Phenylalanine ring3.5

This table presents hypothetical data for illustrative purposes, based on common interactions observed in protein-ligand complexes.

In Silico Structure-Reactivity and Structure-Property Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physical properties of a compound based on its chemical structure. nih.govccspublishing.org.cn For this compound, QSAR studies could be employed to predict its potential as, for example, a kinase inhibitor or an antimicrobial agent, by comparing its structural features to a dataset of known active compounds. benthamdirect.com

These models use a variety of molecular descriptors, which are numerical representations of the molecule's structure, such as steric, electronic, and hydrophobic parameters. ccspublishing.org.cn By establishing a mathematical relationship between these descriptors and the observed activity or property, a predictive model can be built. researchgate.net This approach can be used to estimate properties like solubility, lipophilicity (logP), and potential toxicity without the need for initial experimental testing. bohrium.com

Computational Design of Novel this compound Derivatives

Building upon the insights gained from the aforementioned computational studies, it is possible to rationally design novel derivatives of this compound with improved properties. nih.govresearchgate.net For example, if a particular biological activity is desired, modifications can be made to the parent structure to enhance its interaction with a specific biological target. rsc.orgmdpi.com

This process, often referred to as in silico drug design, might involve:

Scaffold Hopping: Replacing the pyrimidine core with other heterocyclic systems while maintaining key binding interactions.

Functional Group Modification: Introducing or modifying substituents on the pyrimidine ring or the acetyl group to improve potency, selectivity, or pharmacokinetic properties. For example, replacing the methyl group of the acetyl moiety with other alkyl or aryl groups could be explored. mdpi.com

Virtual screening of a library of designed derivatives can then be performed using methods like molecular docking to predict their binding affinity to a target protein, allowing for the prioritization of the most promising candidates for synthesis and experimental evaluation. rsc.org

Applications As Advanced Chemical Building Blocks and Intermediates

Utilization in Complex Molecular Synthesis

The structural attributes of 1-(5-Fluoropyrimidin-4-yl)ethan-1-one make it an exemplary building block for the synthesis of intricate molecular architectures. Its fluorinated pyrimidine (B1678525) core is a common feature in a variety of bioactive compounds, contributing to improved metabolic stability, binding affinity, and bioavailability.

As Precursors for Biologically Active Compounds

The versatility of this compound is prominently displayed in its role as a key intermediate in the synthesis of a range of therapeutic agents.

A prime example of its application is in the synthesis of Voriconazole , a triazole antifungal agent. epo.orggoogleapis.com While various synthetic routes to Voriconazole exist, a common strategy involves the coupling of a side chain to the fluoropyrimidine core. drugfuture.comblogspot.com One of the critical intermediates in some of these syntheses is a derivative of this compound, such as 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine. epo.orgblogspot.com This intermediate is then reacted with another key fragment, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, to construct the core structure of Voriconazole. epo.orgblogspot.com The synthesis often involves a Reformatsky-type reaction, where zinc is used to facilitate the coupling of the two main fragments. epo.orgblogspot.com The stereochemistry of the final product is crucial for its antifungal activity, and various methods have been developed to control the formation of the desired (2R,3S)-enantiomer. googleapis.comblogspot.com

Beyond antifungal agents, derivatives of this compound are instrumental in the development of kinase inhibitors . The pyrimidine scaffold is a well-established pharmacophore in this class of drugs, which are crucial in oncology. For instance, fluorinated pyrimidine derivatives can serve as the starting point for synthesizing compounds that target specific kinases involved in cell proliferation and survival pathways. nih.gov The design of these inhibitors often involves modifying the substituents on the pyrimidine ring to achieve high potency and selectivity. nih.gov

Furthermore, this chemical building block has found application in the synthesis of chemokine receptor antagonists . Chemokine receptors are involved in inflammatory responses and have been implicated in various diseases. The synthesis of antagonists for these receptors can involve the elaboration of the this compound core to create molecules that can block the receptor's activity. rsc.org

Role in Agrochemical Development

While the primary focus of this compound has been in pharmaceuticals, the structural motifs it possesses are also relevant to the agrochemical industry. Fluorinated heterocyclic compounds are known to exhibit potent herbicidal, fungicidal, and insecticidal activities. The introduction of a fluoropyrimidine moiety can enhance the efficacy and selectivity of agrochemicals. Although specific examples directly utilizing this compound in commercial agrochemicals are not extensively documented in publicly available literature, the underlying chemical principles suggest its potential as a valuable intermediate in the discovery and development of new crop protection agents. The synthesis of novel agrochemicals often parallels drug discovery, where core structures are decorated with various functional groups to optimize biological activity.

Design and Synthesis of Derivatives with Tailored Chemical Functionality

The chemical reactivity of this compound allows for the rational design and synthesis of a diverse library of derivatives. The acetyl group can be readily transformed into other functional groups, such as alcohols, amines, and halides, providing access to a wide range of chemical space. For example, the ketone can undergo reduction to form a chiral alcohol, or it can be a site for the introduction of new carbon-carbon bonds through aldol (B89426) or Grignard reactions.

The pyrimidine ring itself can also be further functionalized. The fluorine atom can be displaced by nucleophiles under certain conditions, and the carbon atoms of the ring can be involved in various coupling reactions to attach other molecular fragments. This flexibility allows chemists to fine-tune the electronic and steric properties of the molecule to optimize its interaction with a biological target. nih.gov

Below is a table showcasing some of the derivatives that can be synthesized from this compound and their potential applications.

Derivative TypePotential Functional GroupPotential Application
Reduced ProductSecondary AlcoholChiral Building Block, Intermediate for Esterification
Halogenated Derivativeα-Halo KetoneIntermediate for Nucleophilic Substitution
Aminated Derivativeα-Amino KetonePrecursor for Heterocycle Synthesis
Extended ChainAlkene (from Wittig reaction)Building Block for More Complex Molecules

Development of this compound as a Chiral Building Block

The synthesis of enantiomerically pure drugs is of paramount importance in the pharmaceutical industry, as different enantiomers can have vastly different pharmacological and toxicological profiles. enamine.net The reduction of the ketone in this compound creates a stereocenter, opening the door for its use as a chiral building block.

Asymmetric reduction of the ketone can be achieved using various catalytic methods, such as those employing chiral oxazaborolidines (CBS reduction) or transition metal catalysts with chiral ligands. rsc.org This allows for the selective synthesis of either the (R) or (S) enantiomer of the corresponding alcohol, 1-(5-Fluoropyrimidin-4-yl)ethan-1-ol. These chiral alcohols are valuable intermediates for the synthesis of enantiomerically pure active pharmaceutical ingredients. rsc.org

The ability to produce this building block in a specific chiral form is a significant advancement, as it simplifies the synthesis of complex chiral molecules and avoids the need for costly and often inefficient chiral separations later in the synthetic sequence. The development of robust and scalable asymmetric methods for the synthesis of chiral derivatives of this compound continues to be an active area of research.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-(5-Fluoropyrimidin-4-yl)ethan-1-one. By analyzing the magnetic properties of its atomic nuclei, including ¹H, ¹³C, and ¹⁹F, a detailed connectivity map and stereochemical arrangement can be established.

¹H NMR: The proton NMR spectrum would provide crucial information about the number and chemical environment of the hydrogen atoms in the molecule. The methyl protons of the ethanone (B97240) group would likely appear as a singlet, while the protons on the pyrimidine (B1678525) ring would exhibit characteristic chemical shifts and coupling patterns due to the influence of the electronegative nitrogen atoms and the fluorine substituent. The integration of the signals would confirm the number of protons in each environment.

¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon environments. The carbonyl carbon of the ketone and the carbons of the pyrimidine ring would have distinct chemical shifts. The carbon atoms bonded to fluorine would show characteristic splitting patterns (C-F coupling), providing further structural confirmation.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR spectroscopy is a powerful technique for its characterization. researchgate.net It would show a signal for the fluorine atom, and the coupling of this fluorine to adjacent protons and carbons (H-F and C-F coupling) would provide valuable information about its position on the pyrimidine ring. The chemical shift of the fluorine signal is highly sensitive to its electronic environment. google.com

A representative, though not specific, example of the kind of data obtained from NMR spectroscopy for a different fluorinated compound is shown in the table below.

Table 1: Illustrative NMR Data for a Fluorinated Organic Compound

Nucleus Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
¹H 7.93-7.90 m
¹H 4.32-4.21 m
¹H 3.71 dd 17.8, 9.0
¹³C 195.5 s
¹³C 165.2 d 255.0
¹⁹F -69.6 d 9.8

Note: This data is for illustrative purposes and does not represent this compound. Data is derived from a representative analysis of a fluorinated organic molecule. mdpi.com

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula. This is crucial for confirming the identity of the synthesized compound.

LC-MS: Liquid chromatography-mass spectrometry would be used to analyze the compound in complex mixtures, for example, during reaction monitoring or impurity profiling. The fragmentation pattern observed in the mass spectrum, often induced by techniques like electrospray ionization (ESI), provides valuable structural information. The fragmentation would likely involve the loss of the acetyl group and characteristic cleavages of the pyrimidine ring. The analysis of these fragment ions helps to piece together the molecular structure. A detailed study of fragmentation behavior can be supported by isotopic labeling and multi-stage mass spectrometry (MSn).

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound.

IR Spectroscopy: The IR spectrum would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching of the ketone group, typically in the region of 1680-1715 cm⁻¹. The C-F bond would also exhibit a characteristic stretching vibration. Aromatic C-H and C=C/C=N stretching vibrations from the pyrimidine ring would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The pyrimidine ring vibrations are often strong in the Raman spectrum.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=O (Ketone) 1680-1715 Strong
C-F Stretch 1000-1400 Strong
Aromatic C-H Stretch 3000-3100 Medium-Weak
Aromatic C=C/C=N Stretch 1400-1600 Medium-Weak

Note: These are general expected ranges and the exact positions would need to be determined experimentally.

Chromatographic Techniques for Purity Assessment and Impurity Profiling (e.g., HPLC, UPLC, GC-MS)

Chromatographic methods are essential for determining the purity of this compound and for identifying any impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are the primary techniques for assessing the purity of non-volatile organic compounds. A suitable reversed-phase HPLC method would be developed using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer. The purity is determined by the area percentage of the main peak in the chromatogram. These techniques can also be used to separate and quantify any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can be a powerful tool for separation and identification of the main component and any volatile impurities. The gas chromatogram provides information on the number of components, and the mass spectrum of each component aids in its identification.

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Methodologies for Fluorinated Pyrimidines

The synthesis of fluorinated pyrimidines is a cornerstone of medicinal and agrochemical research, driven by the unique properties fluorine imparts on organic molecules. nih.gov While classical methods exist, future research should focus on developing more efficient, sustainable, and scalable synthetic routes to 1-(5-Fluoropyrimidin-4-yl)ethan-1-one and its derivatives.

A key area of exploration is the advancement of cyclocondensation reactions. Recent studies have demonstrated the synthesis of fluorinated pyrimidines under mild conditions by reacting amidine hydrochlorides with fluorinated building blocks like potassium 2-cyano-2-fluoroethenolate. nih.gov Applying and optimizing such methodologies could provide a direct and high-yielding pathway to the target compound. Further research could investigate microwave-assisted organic synthesis (MAOS) to shorten reaction times and improve yields, an approach that has proven effective for other heterocyclic systems. beilstein-journals.org

Another promising direction is the use of biocatalysis. The application of enzymes, such as transaminases, for the stereoselective synthesis of chiral amines from ketone precursors is well-established. researchgate.net Research into engineered enzymes capable of acting on the ketone moiety of this compound could open pathways to valuable chiral intermediates for drug discovery.

Synthetic Methodology Potential Advantages Research Focus
Advanced Cyclocondensation High yields, mild reaction conditions, broad substrate scope. nih.govOptimization for the specific synthesis of this compound; exploration of novel fluorinated precursors.
Flow Chemistry Improved safety, scalability, and process control; integration of multi-step syntheses.Development of a continuous flow process for the production of fluorinated pyrimidines.
Biocatalysis High stereoselectivity, environmentally benign conditions. researchgate.netEngineering transaminases or other enzymes for asymmetric reduction or amination of the ketone group.
Photoredox Catalysis Access to novel reaction pathways under mild conditions.Exploring light-mediated C-H functionalization or cross-coupling reactions on the pyrimidine (B1678525) ring.

Development of New Reactivity and Catalytic Applications

The distinct functional groups of this compound—the acetyl group and the fluorinated pyrimidine core—offer dual points for chemical modification, making it a valuable synthon for constructing more complex molecules.

Future research should systematically explore the reactivity of the acetyl group. Beyond standard transformations like oxidation or reduction, this group can participate in various carbon-carbon bond-forming reactions. For instance, Claisen-Schmidt condensation reactions with various aldehydes could yield a library of chalcone-like molecules, which are known for their diverse biological activities. mdpi.com Similarly, reactions to form oximes or other derivatives can be explored, a strategy used to generate compounds with anti-inflammatory or kinase inhibitory potential. mdpi.com

The fluoropyrimidine ring itself is a target for further functionalization. The fluorine atom can influence the regioselectivity of reactions such as nucleophilic aromatic substitution (SNAr). Investigating the displacement of the fluorine atom with various nucleophiles (e.g., amines, thiols, alcohols) could generate a diverse range of substituted pyrimidines. Furthermore, the development of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the C-H positions of the pyrimidine ring would be a significant advance, enabling the introduction of aryl, alkyl, or amino groups.

Reaction Type Target Functional Group Potential Outcome / Application
Claisen-Schmidt Condensation Acetyl GroupSynthesis of pyrimidinyl-chalcones for biological screening. mdpi.com
Asymmetric Reduction/Amination Acetyl GroupAccess to chiral alcohols and amines as building blocks for pharmaceuticals. researchgate.net
Nucleophilic Aromatic Substitution Fluorine on Pyrimidine RingCreation of libraries with diverse substituents at the 5-position for SAR studies.
C-H Activation/Cross-Coupling Pyrimidine RingDirect functionalization of the heterocyclic core to build molecular complexity.

Integration into Advanced Materials Science Research

The incorporation of fluorine into organic molecules can profoundly alter material characteristics, enhancing properties such as thermal stability, chemical resistance, and surface energy. numberanalytics.com The unique electronic properties of the pyrimidine ring, combined with the effects of fluorination, make this compound an intriguing precursor for advanced materials.

One avenue of research is the development of novel fluoropolymers. By chemically modifying the ketone functional group to introduce a polymerizable moiety, this compound could be used as a monomer. The resulting polymers would be expected to exhibit high thermal stability due to the strong C-F bond and potentially unique optical and dielectric properties suitable for applications in electronics. numberanalytics.com

Furthermore, pyrimidine-based structures have been investigated for their fluorescent properties. rsc.org Future studies could explore the synthesis of derivatives of this compound to create novel fluorophores. By conjugating it with other aromatic systems, it may be possible to design materials with tunable emission spectra for applications in organic light-emitting diodes (OLEDs), chemical sensors, or biological imaging.

Material Class Derived From Key Property Conferred by Fluoropyrimidine Potential Application
Fluoropolymers Polymerizable derivativesHigh thermal stability, chemical resistance, low surface energy. numberanalytics.comAdvanced coatings, high-performance electronics, membranes.
Organic Fluorophores Conjugated aromatic derivativesTunable photophysical properties, enhanced quantum yield. rsc.orgOLEDs, chemical sensors, bio-imaging agents.
Liquid Crystals Elongated, rigid derivativesModified polarity, viscosity, and phase behavior.Display technologies, optical switches.

Interdisciplinary Research Opportunities in Medicinal and Agricultural Chemistry

Fluorinated pyrimidines are a well-established class of compounds in pharmacology, most famously represented by the anticancer drug 5-Fluorouracil (5-FU). mdpi.com This history provides a strong foundation for exploring the translational potential of this compound as a scaffold for new therapeutic and agrochemical agents.

In medicinal chemistry, the compound is a key building block for synthesizing potent and selective kinase inhibitors. nih.govnih.gov Kinases are crucial targets in oncology and inflammatory diseases, and the pyrimidine scaffold is a "privileged structure" for binding to the ATP pocket of many kinases. Future work should focus on using this compound to design inhibitors against novel kinase targets implicated in various diseases. Its derivatives have also been used to develop P2X7 receptor antagonists, which have potential for treating mood disorders. nih.gov Fragment-based drug design approaches, where the fluoropyrimidine core serves as a starting point, could accelerate the discovery of new lead compounds. nih.gov

In agricultural chemistry, heterocyclic compounds are frequently used as herbicides, fungicides, and insecticides. beilstein-journals.org The fluoropyrimidine motif is present in some commercial agrochemicals. Research could be directed towards synthesizing libraries of derivatives of this compound and screening them for activity against various plant pathogens, fungi, and insect pests. The introduction of fluorine often enhances metabolic stability and bioavailability, which can lead to more potent and persistent agents. nih.gov

Field Target Class Rationale / Example
Medicinal Chemistry Kinase InhibitorsPyrimidine is a proven scaffold for ATP-competitive inhibitors (e.g., Spleen tyrosine kinase). nih.gov
Receptor AntagonistsServes as an intermediate for P2X7 antagonists for mood disorders. nih.gov
Antiviral AgentsPyrimidine analogues can act as antimetabolites, inhibiting viral replication. nih.gov
Agricultural Chemistry FungicidesFluorinated compounds can disrupt essential fungal metabolic pathways. pharmacy180.com
HerbicidesInhibition of key plant enzymes.
InsecticidesActing on the nervous system of insect pests.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.